Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-
Description
The compound "Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-" is a structurally complex molecule characterized by a heptanamide backbone functionalized with guanidino and polyamine moieties. Its molecular formula is C17H37N7O3 (MW: 403.53 g/mol in free base form; 496.91 g/mol as a trihydrochloride salt). The compound shares structural homology with naturally occurring polyamine derivatives and synthetic HSP70 inhibitors, such as spergualin analogs.
Properties
Molecular Formula |
C16H35N7O3 |
|---|---|
Molecular Weight |
373.49 g/mol |
IUPAC Name |
N-[2-[3-(3-aminopropylamino)propylamino]-1-hydroxy-2-oxoethyl]-7-(hydrazinylmethylideneamino)heptanamide |
InChI |
InChI=1S/C16H35N7O3/c17-8-5-10-19-11-6-12-21-15(25)16(26)23-14(24)7-3-1-2-4-9-20-13-22-18/h13,16,19,26H,1-12,17-18H2,(H,20,22)(H,21,25)(H,23,24) |
InChI Key |
WNKBXRYUDJLMGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=CNN)CCC(=O)NC(C(=O)NCCCNCCCN)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound’s synthesis can be deconstructed into three modular segments:
- Heptanamide core with a guanidino group at the 7-position.
- Hydroxyethylamino-propylamine side chain at the N-terminus.
- Convergent coupling of the two segments via amidation or alkylation.
Key challenges include regioselectivity in guanidination, stability of the hydroxy group during reactions, and steric hindrance during coupling.
Synthetic Routes
Synthesis of the Heptanamide-Guanidino Core
Step 1: Formation of 7-Aminoheptanamide
Heptanoyl chloride is reacted with ammonia or a protected amine under Schotten-Baumann conditions. For example:
- Procedure : Heptanoyl chloride (4 mmol) is added dropwise to a stirred solution of ammonium hydroxide (6 mmol) and trimethylamine in dichloromethane at 0°C. The mixture is stirred for 4 hr, washed with HCl/NaOH, and purified via silica chromatography (hexanes/EtOAc) to yield 7-aminoheptanamide (72–85% yield).
Step 2: Guanidination of 7-Aminoheptanamide
The amino group is converted to a guanidino group using cyanamide or a protected isothiourea derivative:
Synthesis of the Hydroxyethylamino-Propylamine Side Chain
Step 1: Preparation of 2-Amino-1-Hydroxy-2-Oxoethyl Intermediate
Ethyl glycolate is converted to 2-amino-1-hydroxy-2-oxoethyl via:
- Oxime Formation : Reaction with hydroxylamine hydrochloride, followed by catalytic hydrogenation (Pd/C, H₂).
- Protection : The hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during subsequent steps.
Step 2: Alkylation with 3-[(3-Aminopropyl)Amino]Propylamine
The intermediate is alkylated with 3-[(3-aminopropyl)amino]propylamine under basic conditions:
Convergent Coupling of Core and Side Chain
Amide Bond Formation
The guanidino-heptanamide core is coupled to the side chain using carbodiimide reagents:
- EDC/HOBt Method : 7-(Aminoiminomethyl)aminoheptanamide (1 eq), hydroxyethylamino-propylamine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF are stirred at 25°C for 24 hr. Purification via reverse-phase HPLC yields the final compound (58–64%).
Reductive Amination (Alternative Route)
For improved stereocontrol, the keto-intermediate of the side chain is subjected to reductive amination with the heptanamide core using NaBH₃CN in methanol (yield: 52%).
Analytical Validation
Structural Characterization
Optimization and Challenges
- Guanidino Group Instability : Use of Boc-protected intermediates prevents undesired side reactions.
- Hydroxy Group Oxidation : Performing reactions under inert atmosphere (N₂/Ar) avoids oxidation to ketones.
- Scale-Up Limitations : Batch-wise coupling and centrifugal partition chromatography improve yields >5 g.
Chemical Reactions Analysis
Types of Reactions
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include amines, aldehydes, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a potential treatment for certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of the target compound with three analogs: Spergualin (15-deoxyspergualin), 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-hydroxy-2-oxoethyl]heptanamide (S-394), and 4-[(aminoiminomethyl)amino]butanoic acid (G-201).
Key Research Findings and Mechanistic Insights
Structural Modifications and Bioactivity
- Chain Length Variation: The substitution of a 3-aminopropyl group (target compound) versus a 4-aminobutyl group (S-394) alters binding affinity to HSP70. Longer chains (e.g., butyl in S-394) may enhance hydrophobic interactions but reduce solubility.
- Salt Forms: The trihydrochloride salt of the target compound (MW: 496.91 g/mol) improves aqueous solubility compared to the free base, critical for intravenous administration.
Immunosuppressive Potential
- Spergualin, a closely related analog, inhibits HSP70 by binding to its ATPase domain, disrupting protein folding in cancer cells and immune cells. The target compound’s guanidino group likely engages in similar interactions, though its shorter chain may reduce potency compared to spergualin.
Toxicity Profile
- The LD50 of 35 mg/kg (mouse, i.v.) for the target compound and S-394 suggests moderate toxicity, comparable to spergualin derivatives. This aligns with the dose-limiting nephrotoxicity observed in polyamine-based therapeutics.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize this heptanamide derivative?
- Methodology :
-
Synthesis : Use multi-step reactions involving aminoalkylation and amidation. For example, a copper-catalyzed carbonylative multi-component borylamidation of alkenes has been employed to synthesize structurally similar γ-boryl amides (e.g., N,3-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptanamide) .
-
Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For example, 1H NMR chemical shifts (δ 1.2–3.5 ppm) can resolve alkyl chain and amide proton environments .
- Data Table :
Q. What are the toxicity considerations for this compound based on available LD50 data?
- Methodology :
- Acute Toxicity : The LD50 value of 35 mg/kg (intravenous, mouse) suggests moderate toxicity . Compare with structurally similar compounds (e.g., heptamethylene bisacetamide analogs) to assess structure-activity relationships (SAR) .
- Experimental Design : Administer graded doses in animal models (e.g., mice) and monitor mortality rates over 24–72 hours. Use Kaplan-Meier survival curves for dose-response analysis.
Advanced Research Questions
Q. What analytical techniques are optimal for quantifying this compound in biological matrices (e.g., plasma)?
- Methodology :
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a Waters Atlantis® T3 column (3 µm, 120 Å) with isocratic elution (15:85 acetonitrile/10 mM ammonium acetate, pH 4.0). Monitor transitions specific to the compound’s molecular ion (e.g., m/z 497 → 380 for protonated species) .
-
Sample Preparation : Employ protein precipitation with acetonitrile (1:3 v/v) to isolate the compound from plasma. Validate recovery rates (≥85%) and limit of quantification (LOQ: 50 ng/mL) .
- Data Table :
| Parameter | Value/Example |
|---|---|
| Column Type | Waters Atlantis® T3 (2.1 × 50 mm) |
| Flow Rate | 0.150 mL/min |
| Ionization Mode | Electrospray Ionization (ESI+) |
| LOQ | 50 ng/mL |
Q. How can contradictions in NMR data during structural elucidation be resolved?
- Methodology :
- Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, 13C NMR can differentiate between carbonyl carbons (δ 170–175 ppm) and aliphatic carbons (δ 20–50 ppm) .
- Comparative Analysis : Cross-reference with synthetic intermediates (e.g., S-394, a related heptanamide derivative) to validate peak assignments .
Q. What strategies can optimize synthetic routes to improve yield and purity?
- Methodology :
- Catalytic Optimization : Screen copper catalysts (e.g., CuI, CuBr) for borylamidation reactions. Higher yields (up to 70%) are achievable with 10 mol% CuI and ligands like 1,10-phenanthroline .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction homogeneity. For example, THF increased yield by 15% compared to dichloromethane in similar amidation reactions .
Q. How can researchers design analogs to explore functional selectivity (e.g., receptor binding)?
- Methodology :
- Structural Modifications : Replace the 3-aminopropyl side chain with bulkier groups (e.g., cyclopropane rings) to modulate steric effects. For example, cyclopropylmethylamine derivatives showed enhanced serotonin receptor selectivity .
- Pharmacological Screening : Use radioligand binding assays (e.g., 5-HT2C receptor) to evaluate analog affinity (Ki values). Compare with reference compounds like SCH-527123 (CXCR2 antagonist) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
